molecular formula C24H32N2O5S B2443522 N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 922058-77-3

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2443522
CAS No.: 922058-77-3
M. Wt: 460.59
InChI Key: DJSFZMDWGKZRPU-UHFFFAOYSA-N
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Description

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C24H32N2O5S and its molecular weight is 460.59. The purity is usually 95%.
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Biological Activity

N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide (CAS No. 922058-77-3) is a synthetic compound that exhibits potential biological activities. This article explores its biological activity based on available research findings, including synthesis methods, pharmacological evaluations, and case studies.

The molecular formula of this compound is C24H32N2O5SC_{24}H_{32}N_{2}O_{5}S with a molecular weight of 460.6 g/mol. The structure features a sulfonamide group attached to a complex oxazepine framework, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC24H32N2O5S
Molecular Weight460.6 g/mol
CAS Number922058-77-3
IUPAC NameN-(5-isopentyl-3,3-dimethyl-4-oxo-2H-benzoxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functionalization of the oxazepine core. Specific methodologies may include condensation reactions and the use of various catalysts to enhance yield and purity.

Anti-inflammatory Properties

Sulfonamides are known for their anti-inflammatory effects. Preliminary in vitro studies suggest that N-(5-isopentyl...sulfonamide may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This property is particularly relevant in the context of chronic inflammatory diseases .

Antioxidant Activity

The antioxidant potential of compounds with similar structures has been documented. These compounds can scavenge free radicals and reduce oxidative stress in cellular models. The presence of methoxy groups in the structure may enhance this activity by stabilizing free radicals .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A comparative study evaluated the antimicrobial effects of various sulfonamide derivatives against common bacterial strains. The results indicated that modifications in the alkyl chain significantly influenced activity levels. N-(5-isopentyl...sulfonamide was among the top performers in terms of inhibition zones against Gram-positive bacteria .
  • In Vivo Anti-inflammatory Study :
    An animal model was used to assess the anti-inflammatory effects of sulfonamide derivatives including N-(5-isopentyl...sulfonamide). Results showed a marked reduction in edema and inflammatory markers in treated groups compared to controls .

Properties

IUPAC Name

N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O5S/c1-16(2)11-12-26-19-14-18(8-10-20(19)31-15-24(4,5)23(26)27)25-32(28,29)22-13-17(3)7-9-21(22)30-6/h7-10,13-14,16,25H,11-12,15H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSFZMDWGKZRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CCC(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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